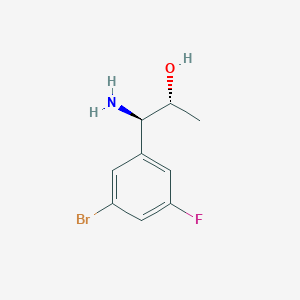![molecular formula C12H9ClN2O2S B13052362 [2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate](/img/structure/B13052362.png)
[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate is a complex organic compound that features a thiazole ring and a chlorobenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate typically involves the reaction of 2-aminothiazole with 4-chlorobenzoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminothiazole attacks the carbonyl carbon of 4-chlorobenzoyl chloride, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce various substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its thiazole ring is known to interact with various biological targets, making it useful in biochemical assays.
Medicine
Medically, this compound has potential applications as an antimicrobial agent. Its structure allows it to inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antibiotics.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of [2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This binding can inhibit or activate biochemical pathways, leading to the desired therapeutic or industrial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Imino-1,3-thiazole derivatives: These compounds share the thiazole ring structure and exhibit similar chemical reactivity.
4-Chlorobenzoate derivatives: These compounds have the chlorobenzoate moiety and can undergo similar substitution reactions.
Uniqueness
What sets [2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate apart is its combination of the thiazole ring and chlorobenzoate moiety. This unique structure allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C12H9ClN2O2S |
|---|---|
Molekulargewicht |
280.73 g/mol |
IUPAC-Name |
[2-imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate |
InChI |
InChI=1S/C12H9ClN2O2S/c13-9-3-1-8(2-4-9)12(16)17-7-10(14)11-15-5-6-18-11/h1-6,14H,7H2 |
InChI-Schlüssel |
XVIYGCRGSJAXBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)OCC(=N)C2=NC=CS2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-2-methyl-1,6-dihydro-7H-pyrrolo[2,3-C]pyridin-7-one](/img/structure/B13052286.png)
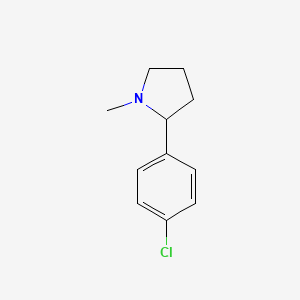
![Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate](/img/structure/B13052295.png)

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052314.png)
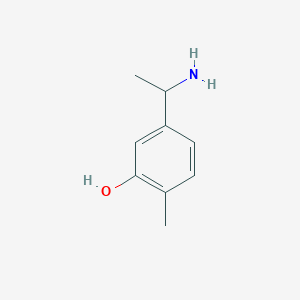
![4-Bromo-7-methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13052327.png)


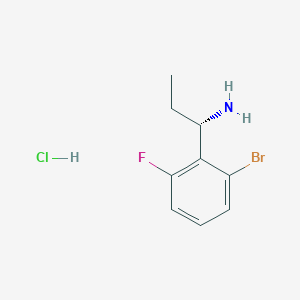
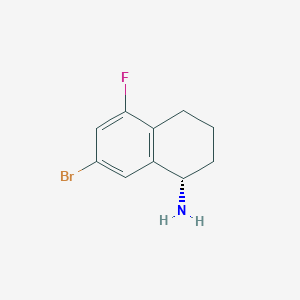
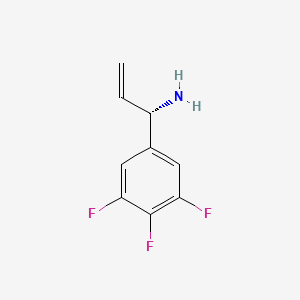
![Methyl 3-oxo-2,3,4,5-tetrahydrobenzo[F][1,4]thiazepine-9-carboxylate](/img/structure/B13052366.png)
